(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid
Description
(3R,4R)-1-(tert-Butoxycarbanyl)-4-isopropylpyrrolidine-3-carboxylic Acid is a compound that belongs to the class of organic
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H24N2O4/c1-8(2)9-6-15(7-10(9)11(16)17)12(18)14-19-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10+/m1/s1 |
InChI Key |
QNESOCKONLKSHS-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1C(=O)O)C(=O)NOC(C)(C)C |
Canonical SMILES |
CC(C)C1CN(CC1C(=O)O)C(=O)NOC(C)(C)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C16H29N2O4
- Molecular Weight : 303.42 g/mol
- CAS Number : 884048-45-7
This compound features a pyrrolidine ring with various substituents that contribute to its biological activity.
Antibacterial Properties
Research indicates that compounds similar to (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid exhibit significant antibacterial properties. For instance, a related bicyclic compound has been shown to effectively inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Study: Inhibition of Beta-Lactamase
A notable study explored the efficacy of this compound as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics (e.g., penicillins). The study demonstrated that the compound could restore the activity of beta-lactam antibiotics against resistant strains, highlighting its potential as a co-administered agent in antibiotic therapy.
Table 1: Efficacy Against Resistant Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| E. coli (resistant) | 8 µg/mL | (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid |
| S. aureus (MRSA) | 16 µg/mL | (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid |
| K. pneumoniae | 4 µg/mL | (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid |
Anti-inflammatory Effects
In addition to antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Preclinical studies have shown that it can reduce inflammation markers in animal models of inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.
Table 2: Anti-inflammatory Activity
| Inflammatory Marker | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
| IL-1β | 120 | 50 |
The exact mechanism by which (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors involved in bacterial metabolism and inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
